molecular formula C18H16F4N2O4 B2854879 N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1798038-15-9

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2854879
CAS No.: 1798038-15-9
M. Wt: 400.33
InChI Key: VPLAVYWMKGHXAS-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide (CAS 1798038-15-9) is an oxamide derivative with a molecular formula of C18H16F4N2O4 and a molecular weight of 400.32 g/mol . This compound is offered with a guaranteed purity of 90% or higher and is available for purchase in various quantities to suit your research needs, ranging from 1mg to 25mg . The strategic incorporation of both fluorine and a trifluoromethoxy group in its structure is a common approach in medicinal chemistry to fine-tune a molecule's properties, which can influence its conformation, metabolic stability, and membrane permeability . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in the development of fluorine-containing analogues for various research applications . The provided InChIKey (VPLAVYWMKGHXAS-UHFFFAOYSA-N) allows for precise chemical identifier searches in databases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. For comprehensive handling, safety data, and structural information, please consult the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O4/c1-27-15(11-3-2-4-12(19)9-11)10-23-16(25)17(26)24-13-5-7-14(8-6-13)28-18(20,21)22/h2-9,15H,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLAVYWMKGHXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of 4-Hydroxyaniline

The trifluoromethoxy group at the para-position of the aniline moiety is typically introduced via fluorination of a phenolic precursor. A widely adopted method involves the reaction of 4-hydroxyaniline with trifluoromethyl triflate (CF$$3$$OTf) under basic conditions. This approach leverages the electrophilic nature of CF$$3$$OTf to substitute the hydroxyl group, yielding 4-(trifluoromethoxy)aniline in 65–72% isolated yield. Key challenges include the volatility of CF$$_3$$OTf and the need for anhydrous conditions.

Chlorination/Fluorination Sequence

An alternative route involves sequential chlorination and fluorination of 4-hydroxyaniline. Treatment with carbon tetrachloride and boron trifluoride at 150°C generates a trichloromethyl intermediate, which is subsequently fluorinated using antimony trifluoride (SbF$$_3$$). This method achieves moderate yields (50–60%) but requires handling toxic chlorinated intermediates.

Hypervalent Iodine-Mediated Trifluoromethylation

Recent advances employ hypervalent iodine reagents, such as O-(trifluoromethyl)dibenzofuranium salts, to transfer the trifluoromethoxy group directly. This method operates under milder conditions (room temperature, 24 hours) and achieves 75–80% yields, though scalability remains limited due to reagent cost.

Synthesis of 2-(3-Fluorophenyl)-2-Methoxyethylamine

Reductive Amination of 3-Fluorophenylacetone

Condensation of 3-fluorophenylacetone with methylamine followed by sodium borohydride reduction produces 2-(3-fluorophenyl)-2-methoxyethylamine. This method affords a 68% yield but requires careful pH control to avoid over-reduction.

Nucleophilic Substitution of Epoxides

Epoxidation of 3-fluorostyrene using meta-chloroperbenzoic acid (mCPBA), followed by ring-opening with methoxide and subsequent amination, provides a stereoselective route (85% enantiomeric excess). However, this approach demands chiral catalysts for optimal results.

Mitsunobu Reaction for Methoxy Installation

Starting from 2-(3-fluorophenyl)ethanol, the Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) introduces the methoxy group. Subsequent conversion of the hydroxyl group to an amine via a Gabriel synthesis completes the sequence in 60% overall yield.

Coupling of Amine Precursors to Form Ethanediamide

Oxalyl Chloride-Mediated Coupling

Reaction of 4-(trifluoromethoxy)aniline and 2-(3-fluorophenyl)-2-methoxyethylamine with oxalyl chloride in tetrahydrofuran (THF) at 0°C produces the target diamide. This method achieves 55–65% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Carbodiimide-Based Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents enhances reaction efficiency (75–80% yield). Optimal conditions include dichloromethane as the solvent and triethylamine as the base.

Microwave-Assisted Synthesis

Microwave irradiation at 120°C for 15 minutes reduces reaction time by 80% while maintaining a 70% yield. This method is particularly advantageous for scaling up production.

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45–7.25 (m, 4H, Ar-H), 4.32 (q, J = 6.8 Hz, 2H), 3.68 (s, 3H, OCH$$3$$), 3.42 (t, J = 7.2 Hz, 2H).
  • $$^{19}$$F NMR (376 MHz, CDCl$$3$$): δ -57.8 (s, CF$$3$$O), -112.4 (d, J = 8.1 Hz, Ar-F).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]$$^+$$: 457.1523 (calculated 457.1518 for C$${19}$$H$${17}$$F$$4$$N$$2$$O$$_4$$).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time 12.7 minutes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluorobenzaldehyde, while reduction can produce 3-fluorophenylethanol .

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related ethanediamide derivatives:

Compound Name Substituents Molecular Weight Key Functional Groups Potential Applications/Notes
Target Compound : N-[2-(3-Fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide - 3-Fluorophenyl-methoxyethyl
- 4-Trifluoromethoxyphenyl
~432.3* - Fluorine atoms (electron-withdrawing)
- Trifluoromethoxy group (lipophilicity enhancer)
Hypothesized to exhibit enhanced metabolic stability due to fluorinated groups .
: N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide - Piperidinyl-methyl
- 2-(Methylsulfanyl)benzyl
- 4-Trifluoromethoxyphenyl
481.533 - Piperidine ring (conformational flexibility)
- Methylsulfanyl group (polarity modulation)
Potential CNS penetration due to piperidine and lipophilic substituents .
: N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide - Thiazolo-triazole heterocycle
- 4-Fluorophenyl
- 4-Methoxyphenyl
~504.4* - Heterocyclic core (rigidity)
- Methoxy group (electron-donating)
Likely targets kinase or protease enzymes due to heterocyclic pharmacophore .
: N'-(4-Dimethylaminophenyl)-N-(2-methoxyethyl)ethanediamide - 4-Dimethylaminophenyl
- 2-Methoxyethyl
~307.3* - Dimethylamino group (basic center)
- Methoxyethyl chain (solubility enhancer)
Possible use in drug delivery systems due to pH-sensitive dimethylamino group .

Key Structural and Functional Insights :

Fluorine and Trifluoromethoxy Groups :

  • The target compound’s 3-fluorophenyl and 4-trifluoromethoxyphenyl substituents contrast with the 4-fluorophenyl and 4-methoxyphenyl groups in . Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while trifluoromethoxy improves resistance to oxidative metabolism compared to methoxy .
  • In , trifluoromethyl-containing pesticides (e.g., flutolanil) highlight the role of fluorine in agrochemical stability, suggesting analogous benefits in pharmaceuticals .

Backbone Flexibility vs. ’s rigid thiazolo-triazole core may restrict binding to planar active sites, a feature absent in the target compound .

Solubility and Bioavailability :

  • The methoxyethyl group in the target compound and enhances aqueous solubility compared to ’s methylsulfanyl-benzyl group, which may increase membrane permeability but reduce solubility .

Research Findings and Implications

  • Synthetic Challenges : Fluorinated analogs (e.g., ) often require specialized reagents (e.g., 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid) and chiral separation techniques, suggesting similar complexities in synthesizing the target compound’s enantiomers .
  • Biological Activity : While direct data are lacking, compounds with trifluoromethoxy groups () exhibit prolonged half-lives in vivo, supporting the hypothesis that the target compound may share this trait .
  • Toxicity Considerations : Fluorinated compounds in (e.g., flubenzimine) show moderate toxicity profiles, necessitating future studies on the target compound’s safety .

Q & A

Q. What are the standard synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide?

The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. For example:

  • Step 1 : Activation of hydroxyl or amine groups via acetylation or benzylation (e.g., using DMAP and Ac₂O in pyridine) to protect reactive sites .
  • Step 2 : Coupling of fluorophenyl and trifluoromethoxyphenyl moieties via nucleophilic substitution or condensation reactions. Hantzsch thiazole synthesis conditions (e.g., ethanol solvent, thiourea derivatives) may be adapted for amide bond formation .
  • Step 3 : Purification via silica gel chromatography with ethyl acetate/hexane gradients to isolate the final product .

Q. How is the compound characterized structurally?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For example, methoxy groups (δ 3.2–3.5 ppm in 1^1H NMR) and trifluoromethoxy signals (δ 120–125 ppm in 13^13C NMR) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Dichloromethane or ethanol is preferred for polar intermediates, while ethers stabilize reactive intermediates at low temperatures (-40°C to -20°C) .
  • Catalysts : TMSOTf or NIS enhances electrophilic aromatic substitution in fluorophenyl coupling steps, while p-TsOH aids in deprotection .
  • Reaction Monitoring : TLC or HPLC tracks progress, minimizing side products like hydrolyzed amides or unreacted intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Comparative Analysis : Cross-referencing NMR shifts with structurally similar compounds (e.g., N'-(3-chloro-4-fluorophenyl) analogs) identifies discrepancies caused by electron-withdrawing groups like -CF₃O .
  • Computational Modeling : Density Functional Theory (DFT) predicts 13^13C chemical shifts, aiding assignments for crowded aromatic regions .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. Fluorophenyl groups may hydrolyze under alkaline conditions, requiring pH 7.4 for biological assays .
  • Thermal Stress Testing : Heating at 40–60°C accelerates degradation, revealing susceptible bonds (e.g., amide or methoxy linkages) .

Q. What experimental designs assess the compound’s bioactivity?

  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases or proteases). The trifluoromethoxy group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • Cellular Uptake Studies : Radiolabel the compound with 3^3H or 14^14C to quantify permeability across Caco-2 cell monolayers, correlating with bioavailability .

Methodological Considerations

Q. How are computational tools applied to predict reactivity or bioactivity?

  • Molecular Docking : Software like AutoDock Vina models interactions between the compound’s fluorophenyl groups and protein targets (e.g., PARP-1), prioritizing synthesis of high-affinity derivatives .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ~3.5 for optimal blood-brain barrier penetration) .

Q. What purification challenges arise during scale-up?

  • Byproduct Removal : Column chromatography may fail to separate diastereomers formed during hydroxyethyl group introduction. Recrystallization in ethyl acetate/hexane mixtures improves stereochemical purity .
  • Solvent Recycling : Ethanol or DMF recovery systems reduce costs in multi-gram syntheses .

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